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Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

Cat. No.: B567812 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the proposed synthesis and

predicted characterization of 2,3-difluoropyridin-4-ol. Due to the limited availability of

experimental data for this specific compound in published literature, this guide outlines a

plausible synthetic route starting from a commercially available precursor, 2,3-difluoropyridine-

4-carboxylic acid. Furthermore, predicted and experimentally determined characterization data

for the precursor and the target molecule are presented in a structured format to aid

researchers in the potential synthesis and identification of 2,3-difluoropyridin-4-ol.

Proposed Synthesis of 2,3-Difluoropyridin-4-ol
A direct, experimentally validated synthesis for 2,3-difluoropyridin-4-ol is not readily available

in the current scientific literature. However, a feasible synthetic pathway is the decarboxylation

of the commercially available 2,3-difluoropyridine-4-carboxylic acid. The decarboxylation of

pyridinecarboxylic acids is a known transformation, often requiring elevated temperatures and

occasionally a catalyst, such as copper or its salts, to facilitate the reaction.

Proposed Experimental Protocol: Decarboxylation of
2,3-Difluoropyridine-4-carboxylic acid
Warning: This is a proposed experimental protocol and should be performed with all

appropriate safety precautions by qualified personnel.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2,3-difluoropyridine-4-carboxylic acid and a high-boiling point solvent such

as diphenyl ether or sulfolane. Optionally, a catalytic amount of copper(I) oxide or copper

powder can be added.

Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the

range of 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of

the reaction should be monitored by a suitable technique, such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing

the disappearance of the starting material.

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room

temperature. The solvent can be removed under reduced pressure. The crude product can

then be purified by a suitable method such as column chromatography on silica gel or

recrystallization from an appropriate solvent system to yield 2,3-difluoropyridin-4-ol.

Characterization of the Precursor: 2,3-
Difluoropyridine-4-carboxylic acid
The starting material, 2,3-difluoropyridine-4-carboxylic acid, is a known compound with

available physical and spectroscopic data.

Physical and Chemical Properties
Property Value Citations

Molecular Formula C₆H₃F₂NO₂ [1][2]

Molecular Weight 159.09 g/mol [2]

Melting Point 165-167 °C [2][3]

Appearance White to off-white powder [1]

Solubility Soluble in Methanol [4]

Spectroscopic Data
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While some suppliers state that the NMR and IR data are consistent with the structure, detailed

publicly available spectra are limited. The following table summarizes the expected and

reported spectroscopic characteristics.

Technique Data Citations

¹H NMR

Consistent with structure. A

broad singlet for the carboxylic

acid proton is expected at ~12-

13 ppm. Two signals in the

aromatic region for the pyridine

ring protons are also expected.

[1]

¹³C NMR

A signal for the carboxylic

carbon is expected in the

range of 165-185 ppm.[5][6]

Other signals corresponding to

the fluorinated pyridine ring

would also be present.

IR Spectroscopy

Conforms to structure.[1] A

broad O-H stretch from ~2500-

3300 cm⁻¹, a C=O stretch

around 1710-1760 cm⁻¹, and

C-F stretching bands are

expected.[7][8][9]

Mass Spectrometry

Monoisotopic Mass:

159.01318 Da. Predicted

collision cross-section values

are available.[10]

Predicted Characterization of 2,3-Difluoropyridin-4-
ol
As experimental data for 2,3-difluoropyridin-4-ol is not readily available, the following

characterization data is predicted based on the known properties of analogous compounds and

general principles of spectroscopy.
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Predicted Physical and Chemical Properties
Property Predicted Value

Molecular Formula C₅H₃F₂NO

Molecular Weight 131.08 g/mol

Appearance Likely a white to off-white solid

Melting Point
Expected to be a solid with a defined melting

point

Predicted Spectroscopic Data
Technique Predicted Data

¹H NMR

A broad singlet for the hydroxyl proton

(concentration dependent, likely > 9 ppm). Two

distinct signals in the aromatic region (likely

between 7.0 and 8.5 ppm) corresponding to the

two protons on the pyridine ring.

¹³C NMR

Signals for the carbon atoms of the pyridine

ring. The carbon bearing the hydroxyl group

would be significantly deshielded. Carbons

attached to fluorine will show coupling (¹JCF,

²JCF, etc.).

¹⁹F NMR

Two distinct signals for the two non-equivalent

fluorine atoms, likely in the typical range for

fluoropyridines.

IR Spectroscopy

A broad O-H stretching band around 3200-3600

cm⁻¹. C-F stretching bands, typically in the

1200-1000 cm⁻¹ region. Aromatic C=C and C=N

stretching vibrations in the 1600-1400 cm⁻¹

region.

Mass Spectrometry A molecular ion peak (M⁺) at m/z = 131.
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Visualizations
Proposed Synthesis Workflow

Proposed Synthesis of 2,3-Difluoropyridin-4-ol
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Caption: Proposed synthesis of 2,3-Difluoropyridin-4-ol.

Logical Relationship of Characterization
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Characterization Logic for 2,3-Difluoropyridin-4-ol

Spectroscopic Methods Physical Properties

2,3-Difluoropyridin-4-ol

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Provides structural details
and connectivity

IR Spectroscopy

Identifies functional groups
(O-H, C-F, C=N)

Mass Spectrometry

Determines molecular weight
and fragmentation pattern

Melting Point

Confirms purity and physical state

Solubility

Informs on handling and purification
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Caption: Logical workflow for the characterization of 2,3-Difluoropyridin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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